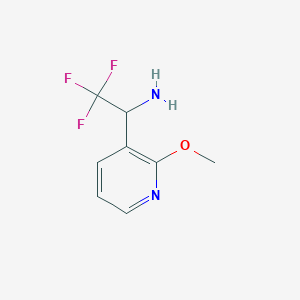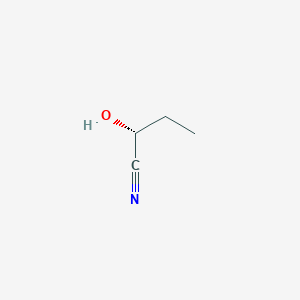
(r)-2-Hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxybutanenitrile: is an organic compound with the chemical formula C4H7NO ®-2-Hydroxybutyronitrile . The compound features a hydroxyl group (OH) and a nitrile group (CN) attached to a four-carbon backbone. Its enantiomer, (S)-2-Hydroxybutanenitrile , exists as well.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of ®-2-Hydroxybutanenitrile:
Hydrocyanation of Acrolein: Acrolein (propenal) reacts with hydrogen cyanide (HCN) in the presence of a catalyst (such as a metal cyanide) to yield ®-2-Hydroxybutanenitrile.
Hydrolysis of ®-2-Hydroxybutyronitrile Acetate: The acetate ester of ®-2-Hydroxybutyronitrile undergoes hydrolysis to produce the desired compound.
b. Industrial Production
In industry, ®-2-Hydroxybutanenitrile is synthesized via the hydrocyanation process due to its efficiency and scalability.
Chemical Reactions Analysis
®-2-Hydroxybutanenitrile: participates in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ®-2-Hydroxybutanoic acid.
Reduction: Reduction with hydrogen gas (H) and a suitable catalyst converts it to ®-2-Hydroxybutanol.
Substitution: The nitrile group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic aqueous solutions.
- Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
- Substitution: Various nucleophiles (e.g., amines, halides).
Major products:
- Hydrolysis: ®-2-Hydroxybutanoic acid.
- Reduction: ®-2-Hydroxybutanol.
Scientific Research Applications
®-2-Hydroxybutanenitrile: finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Pharmaceuticals: It serves as an intermediate in drug synthesis.
Flavor and Fragrance Industry: Used to create specific odor compounds.
Agrochemicals: In the development of pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In pharmaceuticals, it may act as a precursor for bioactive compounds.
- In flavor synthesis, it contributes to specific taste profiles.
Comparison with Similar Compounds
®-2-Hydroxybutanenitrile: is unique due to its combination of a hydroxyl group and a nitrile group. Similar compounds include:
(S)-2-Hydroxybutanenitrile: Its enantiomer.
2-Hydroxybutyric Acid: The corresponding carboxylic acid.
Acetone Cyanohydrin: A related compound with a ketone group.
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(2R)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m1/s1 |
InChI Key |
NHSSTOSZJANVEV-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](C#N)O |
Canonical SMILES |
CCC(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



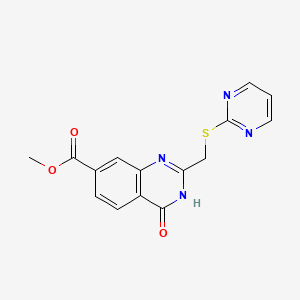
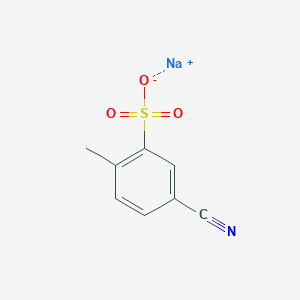
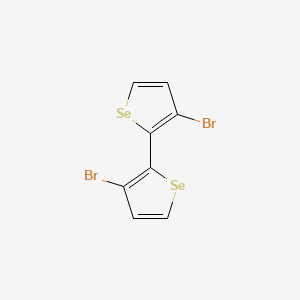
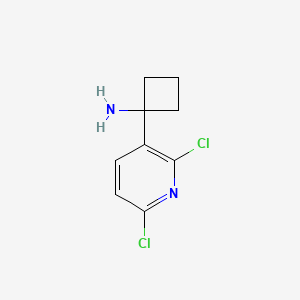
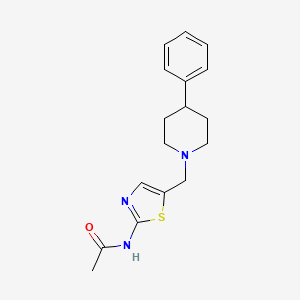
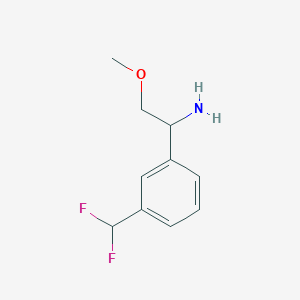
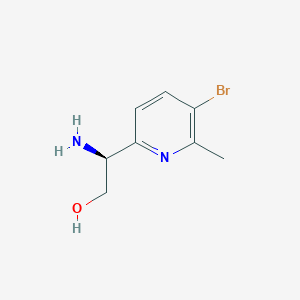
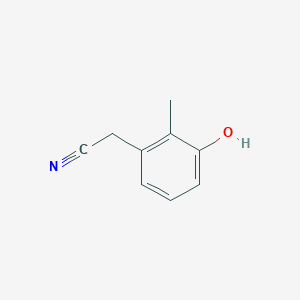
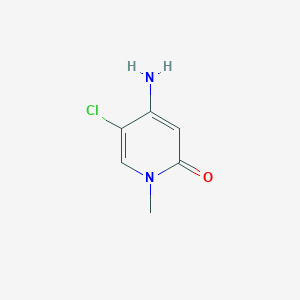
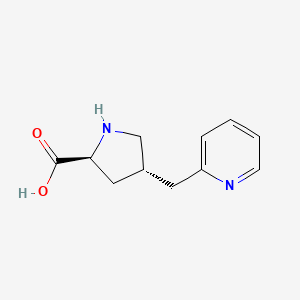
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
